molecular formula C7H6N2 B3350365 3H-Pyrrolo[2,3-B]pyridine CAS No. 271-66-9

3H-Pyrrolo[2,3-B]pyridine

Cat. No.: B3350365
CAS No.: 271-66-9
M. Wt: 118.14 g/mol
InChI Key: MQVPEPQLLRCIIJ-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-b]pyridine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a key precursor for the synthesis of novel bioactive molecules. Recent scientific investigations have highlighted its significant potential in pharmaceutical research, particularly in the development of potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the pathology of chronic inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis . Derivatives based on the pyrrolo[2,3-b]pyridine structure have demonstrated potent inhibitory activity against HNE, with structure-activity relationship studies indicating that specific substitutions on the core ring system are critical for achieving high potency and nanomolar-range IC50 values . Beyond its application in inflammation and immunology, the pyrrolopyridine scaffold is a common structural motif found in compounds with a broad spectrum of pharmacological activities, including antidiabetic, antimicrobial, and antitumor effects . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVPEPQLLRCIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596010
Record name 3H-Pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-66-9
Record name 3H-Pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolo[2,3-B]pyridine typically involves the construction of the pyrrole ring followed by the formation of the pyridine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolo[2,3-B]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated pyrrolo[2,3-B]pyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3H-Pyrrolo[2,3-B]pyridine derivatives is in cancer therapy. Research has shown that these compounds can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, a study reported that certain derivatives exhibited IC₅₀ values against FGFR1, FGFR2, and FGFR3 in the low nanomolar range (7-712 nM) and demonstrated significant anti-proliferative effects on breast cancer cell lines (4T1) .

CompoundTargetIC₅₀ Value (nM)Cancer Type
4hFGFR17Breast
4hFGFR29Breast
4hFGFR325Breast

Broad Spectrum Biological Activities

In addition to anticancer properties, this compound derivatives have shown a range of biological activities including:

  • Antimicrobial
  • Anticonvulsant
  • Anti-inflammatory
  • Analgesic
  • Antihypertensive

These activities are attributed to their ability to interact with various biological targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving substituted pyrroles and pyridines. Researchers have explored modifying this compound to create derivatives with enhanced biological activities.

Case Study: Synthesis of Functionalized Derivatives

A notable study synthesized various functionalized derivatives of 1H-pyrrolo[2,3-b]pyridine and assessed their biological activities. The results indicated that specific substitutions could significantly enhance the compound's efficacy against cancer cell lines .

Material Science Applications

Due to their unique electronic properties, compounds like this compound are also being investigated for applications in organic electronics. Their potential use as chemical probes in material science highlights the versatility of this compound beyond medicinal chemistry .

Interaction Studies

Research has focused on understanding the interaction mechanisms of this compound with various biological targets. These studies aim to elucidate how these compounds bind to enzymes or receptors, thereby modulating their activity.

Binding Affinity Studies

Studies have demonstrated that derivatives can exhibit high binding affinities to specific kinases involved in disease pathways. This characteristic makes them attractive candidates for further drug development .

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Thieno[2,3-b]pyridines

  • Core Structure : Replaces the pyrrole nitrogen with sulfur, forming a fused thiophene-pyridine system.
  • Solubility: Thieno[2,3-b]pyridines exhibit poor aqueous solubility, often requiring solubilizing agents like cyclodextrins for in vivo studies. This limitation has led to discontinuation of ~40% of drug candidates in this class .
  • For example, thieno[2,3-b]pyridine derivatives showed efficacy in xenograft models but required formulation optimization .
  • Synthetic Strategies : Relies on Suzuki-Miyaura coupling and halogenation reactions, similar to pyrrolo analogs .

1H-Pyrrolo[2,3-b]pyridines

  • Core Structure : A tautomer of 3H-pyrrolo[2,3-b]pyridine, differing in hydrogen placement.
  • Solubility: Nitrogen substitution (vs. sulfur in thieno analogs) improves solubility. For instance, morpholine-substituted 1H-pyrrolo[2,3-b]pyridine (derivative 3) showed enhanced solubility compared to phenyl-substituted analogs .
  • Bioactivity : Retains anticancer activity with improved pharmacokinetics. Derivatives like 5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b) exhibit potent activity, attributed to electron-donating substituents .

Other Bicyclic Heterocycles

  • Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine: Larger fused systems with extended π-conjugation, often synthesized via enaminone intermediates. These compounds show antimicrobial activity but face synthetic complexity .
  • Thiazolo[3,2-a]pyridines : Sulfur- and nitrogen-containing analogs with applications in materials science. Their symmetrical bis-heterocyclic derivatives exhibit unique optoelectronic properties .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Aqueous Solubility Key Substituents Bioactivity
Thieno[2,3-b]pyridine Thiophene + pyridine Low (needs CD* ) Halogens, aryl groups Anticancer, antimicrobial
This compound Pyrrole + pyridine Moderate to high Morpholine, ethynyl, acyl Anticancer, antiviral
1H-Pyrrolo[2,3-b]pyridine Tautomeric form High Methoxy, benzoyl Anticancer, kinase inhibition
Thiazolo[3,2-a]pyridine Thiazole + pyridine Variable Tosyl, hydrazine Material science applications

*CD: Cyclodextrin

Q & A

Q. What are the key synthetic strategies for functionalizing the 3H-pyrrolo[2,3-b]pyridine scaffold?

The scaffold is typically functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. For example, Scheme 2 () demonstrates the synthesis of 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine using boronic acid and Pd(PPh₃)₄ under reflux. Critical steps include protecting group strategies (e.g., TsCl for N-alkylation) and regioselective halogenation (e.g., MnO₂-mediated oxidation for ketone introduction). Purification often employs silica gel chromatography with solvent gradients (e.g., CH₂Cl₂:EtOAc) .

Q. How are structural and regiochemical assignments validated for this compound derivatives?

Multinuclear NMR (¹H, ¹³C) and HRMS are standard. For instance, 5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b) was confirmed via ¹³C NMR shifts at δ 55.73 ppm (methoxy groups) and HRMS ([M+H]+ calcd: 355.14409; found: 355.1435) . Regiochemistry in nitration or halogenation is determined by NOE experiments or X-ray crystallography .

Q. What methodologies are used to improve yield in multistep syntheses of pyrrolo[2,3-b]pyridine derivatives?

Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings (≥90% yield in Scheme 5, ).
  • Temperature control : 105°C for cross-coupling steps to minimize side reactions .
  • Protection/deprotection : NaH/MeI for N-methylation (75% yield for 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, ).

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions impact biological activity in kinase inhibitors?

SAR studies reveal that 3-alkynyl/aryl groups and 5-aryl substituents enhance potency. For example, pyrrolo[2,3-b]pyridine-based BTK inhibitors (e.g., compound 3n, IC₅₀ <10 nM) show improved binding via π-π stacking with hydrophobic kinase pockets. Substituting 5-aryl groups with electron-donating moieties (e.g., 3,4-dimethoxyphenyl) increases solubility and selectivity .

Q. What experimental approaches resolve contradictions in activity data across different biological assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration) or off-target effects. Solutions include:

  • Enzyme vs. cellular assays : Validate compounds in both (e.g., CLK inhibitors in showed IC₅₀ <100 nM in enzyme assays but required cell-based Hedgehog pathway validation).
  • Counter-screening : Test against related kinases (e.g., JAK3 vs. JAK1/2 selectivity in ) .

Q. How can selective C-H functionalization be achieved in the pyrrolo[2,3-b]pyridine core?

Directed ortho-metalation (DoM) or transition-metal catalysis enables selectivity. For example, Pd-catalyzed cyanation at C4 of 7-azaindole derivatives ( ) avoids competing reactions at C2/C3. Radical-based methods (e.g., Mn(OAc)₃) are also explored for C5 functionalization .

Q. What strategies mitigate instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?

Rapid derivatization (e.g., acylation with nicotinoyl chloride) prevents decomposition. In , intermediates like 7a-f were immediately converted to stable N-acyl derivatives (8a-o) via one-pot hydrogenation-acylation, achieving 36–96% yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrrolo[2,3-B]pyridine
Reactant of Route 2
3H-Pyrrolo[2,3-B]pyridine

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